REACTION_CXSMILES
|
[N:1]([O-])=O.[Na+].[F:5][C:6]1([F:16])[O:10][C:9]2[CH:11]=[CH:12][C:13]([NH2:15])=[CH:14][C:8]=2[O:7]1.[Sn](Cl)[Cl:18]>O.Cl>[ClH:18].[F:16][C:6]1([F:5])[O:10][C:9]2[CH:11]=[CH:12][C:13]([NH:15][NH2:1])=[CH:14][C:8]=2[O:7]1 |f:0.1,6.7|
|
Name
|
|
Quantity
|
1.4 g
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
11 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
3.41 g
|
Type
|
reactant
|
Smiles
|
FC1(OC2=C(O1)C=CC(=C2)N)F
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
14 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
11.2 g
|
Type
|
reactant
|
Smiles
|
[Sn](Cl)Cl
|
Name
|
|
Quantity
|
9 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Type
|
CUSTOM
|
Details
|
Stir
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
Cool
|
Type
|
CUSTOM
|
Details
|
the reaction to −10° C.
|
Type
|
CUSTOM
|
Details
|
the reaction for one hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
collect the resultant solid
|
Type
|
FILTRATION
|
Details
|
by filtration
|
Type
|
DISSOLUTION
|
Details
|
Dissolve the solid in methylene chloride (20 mL)
|
Type
|
ADDITION
|
Details
|
treat with acetone (5 mL)
|
Type
|
WASH
|
Details
|
Wash the resultant organic solution with water (50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dry over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
CUSTOM
|
Details
|
evaporate under reduced pressure
|
Type
|
STIRRING
|
Details
|
Stir the resultant oil with 2N hydrochloric acid (100 mL) for 12 h
|
Duration
|
12 h
|
Type
|
CUSTOM
|
Details
|
Collect a solid
|
Type
|
FILTRATION
|
Details
|
by filtration
|
Type
|
WASH
|
Details
|
wash with water
|
Type
|
CUSTOM
|
Details
|
dry in a vacuum oven at 40° C. overnight
|
Duration
|
8 (± 8) h
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.FC1(OC2=C(O1)C=CC(=C2)NN)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.14 g | |
YIELD: PERCENTYIELD | 26% | |
YIELD: CALCULATEDPERCENTYIELD | 25.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |